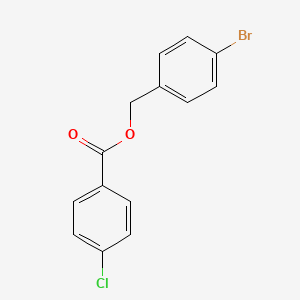![molecular formula C18H19FN2S2 B5762068 1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5762068.png)
1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, leading to the modulation of various physiological processes. In cancer research, this compound is believed to inhibit the growth of cancer cells by inducing DNA damage and apoptosis. In depression and anxiety research, this compound is believed to work as an SSRI by inhibiting the reuptake of serotonin, leading to increased levels of serotonin in the brain.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In depression and anxiety research, this compound has been shown to have significant antidepressant and anxiolytic effects. However, the exact biochemical and physiological effects of this compound are still being studied.
実験室実験の利点と制限
The advantages of using 1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine in lab experiments include its relatively simple synthesis method, its potential therapeutic applications, and its ability to modulate various physiological processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine. One direction is to further study its potential as an anticancer agent and its mechanism of action in cancer cells. Another direction is to study its potential as an SSRI and its effects on neurotransmitter systems in the brain. Additionally, further studies are needed to fully understand its potential side effects and toxicity. Overall, the study of 1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine has the potential to lead to the development of novel therapeutic agents for various diseases.
合成法
The synthesis of 1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with carbon disulfide and sodium hydride in the presence of a solvent such as dimethylformamide. This reaction leads to the formation of the intermediate compound, which is then reacted with 4-(methylthio)benzoyl chloride to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine has been studied for its potential therapeutic applications in various diseases such as cancer, depression, and anxiety. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In depression and anxiety research, this compound has been studied for its potential as a selective serotonin reuptake inhibitor (SSRI) and has shown significant antidepressant and anxiolytic effects.
特性
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylsulfanylphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2S2/c1-23-15-8-6-14(7-9-15)18(22)21-12-10-20(11-13-21)17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHPLEZWJACMPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Fluorophenyl)piperazin-1-yl]-(4-methylsulfanylphenyl)methanethione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5761990.png)
![N,1-dimethyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinamine](/img/structure/B5761992.png)

![N-[3-(methylthio)phenyl]cyclopentanecarboxamide](/img/structure/B5762016.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5762030.png)
![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)
![1-(3-chloro-2-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5762054.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5762057.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5762060.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5762071.png)
![2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5762075.png)
![N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5762081.png)